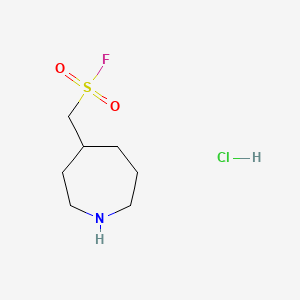![molecular formula C7H5N3O2 B13566741 Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired fused ring system . Common reagents used in this synthesis include FeCl3 and polyvinyl pyrrolidine (PVP), which accelerate the addition and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable laboratory methods involve the use of reproducible and efficient synthetic routes. These methods ensure the production of high-purity compounds suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of CDK2 by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique photophysical properties and higher stability, making it suitable for various applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
pyrazolo[1,5-c]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-3-5-1-2-9-10(5)4-8-6/h1-4H,(H,11,12) |
Clave InChI |
KPJDFWMEUBPNPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CN2N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)




![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)

